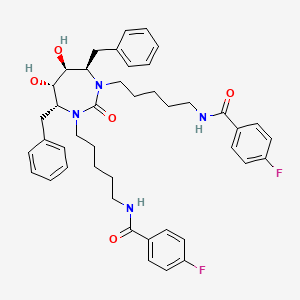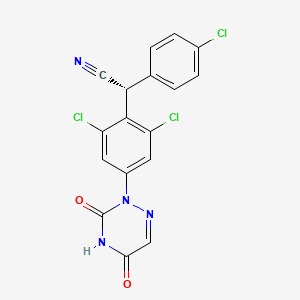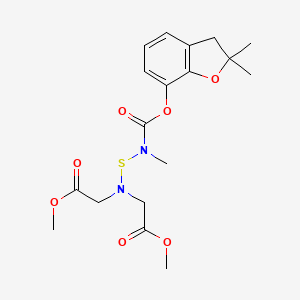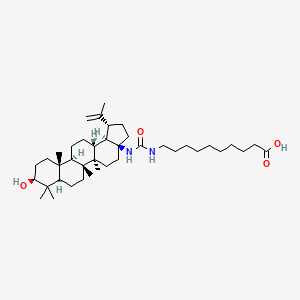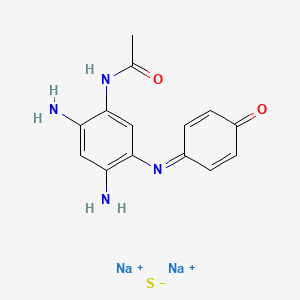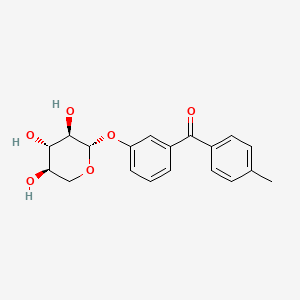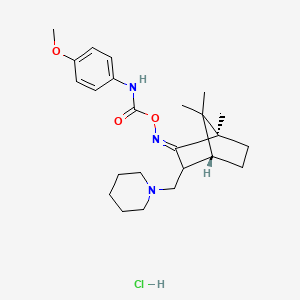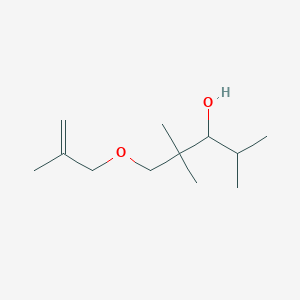
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is an organic compound with the molecular formula C13H26O2 It is a derivative of pentanol, characterized by the presence of multiple methyl groups and an allyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- typically involves the reaction of 2,2,4-trimethyl-3-pentanol with an allyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Allyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted ethers
Applications De Recherche Scientifique
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-3-pentanol: A structurally similar compound without the allyl ether group.
3,3,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups.
2,4,4-Trimethyl-1-pentanol: A related compound with a different position of the hydroxyl group.
Uniqueness
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Propriétés
Numéro CAS |
526218-21-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-(2-methylprop-2-enoxy)pentan-3-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)7-14-8-12(5,6)11(13)10(3)4/h10-11,13H,1,7-8H2,2-6H3 |
Clé InChI |
GNVAISZHADZKJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)COCC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





